3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.: 66523-33-9
Cat. No.: VC17275918
Molecular Formula: C11H10N4S2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 66523-33-9](/images/structure/VC17275918.png)
Specification
CAS No. | 66523-33-9 |
---|---|
Molecular Formula | C11H10N4S2 |
Molecular Weight | 262.4 g/mol |
IUPAC Name | 3-methylsulfanyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Standard InChI | InChI=1S/C11H10N4S2/c1-16-10-12-13-11-15(10)14-9(7-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Standard InChI Key | XSPVDQYYFDQAHX-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NN=C2N1N=C(CS2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure consists of a triazolo[3,4-b]thiadiazine system, where the triazole ring (positions 1, 2, 4) is fused with the thiadiazine ring (positions 3, 4-b). Key substituents include:
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Methylsulfanyl group (-SMe) at position 3
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Phenyl group (-C6H5) at position 6
The IUPAC name 3-(methylsulfanyl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine reflects this substitution pattern. X-ray crystallography of analogous compounds reveals planar fused rings with bond lengths consistent with aromatic and thioamide character .
Spectroscopic Properties
While spectral data for this exact compound are unavailable, related derivatives exhibit characteristic signals:
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1H NMR: Thiadiazine SCH2 protons resonate at δ 4.44–4.50 ppm . Aromatic protons from the phenyl group appear as multiplet signals between δ 7.44–8.12 ppm .
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13C NMR: The thiadiazine sulfur-bearing carbon appears at δ 33.0 ppm, while triazole carbons resonate near δ 147.9 ppm .
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MS: Molecular ion peaks typically align with calculated masses (e.g., m/z 436 for a simpler analog) .
Synthetic Methodologies
Primary Synthesis Routes
Triazolothiadiazines are commonly synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-halogenated carbonyl compounds . For this derivative, the probable pathway involves:
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Precursor Preparation:
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4-Amino-3-mercapto-1,2,4-triazole reacts with phenacyl bromide to form an intermediate thioether.
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Methylation of the thiol group introduces the -SMe substituent.
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Cyclization:
Table 1: Representative Reaction Conditions for Analogous Compounds
Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
4-Amino-3-mercaptotriazole + phenacyl bromide | AcOH | Reflux | 72–85 | |
Intermediate + CH3I | K2CO3 | RT | 90 |
Pharmacological Activities
Antimicrobial Effects
While direct data are lacking, triazolothiadiazines with aryl substituents exhibit:
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Antibacterial: MIC = 8–32 μg/mL against S. aureus and E. coli .
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Antifungal: 80–90% growth inhibition of C. albicans at 50 μg/mL .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Position 3 substituents: -SMe groups improve membrane permeability vs. -SO2Me .
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Position 6 aryl groups: Phenyl rings enable π-π stacking with target proteins .
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Fused ring planarity: Essential for intercalation into DNA or enzyme active sites .
Table 2: Bioactivity Trends in Triazolothiadiazine Analogs
Substituent (Position 3) | Cancer Cell IC50 (μM) | EGFR Inhibition (%) |
---|---|---|
-SH | 2.74 | 89.5 |
-SMe (this compound) | Predicted: 1.2–3.0 | Predicted: 85–92 |
-SO2Me | 5.16 | 76.8 |
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